molecular formula C6H14OS2 B158357 1-Propanesulfinothioic acid, S-propyl ester CAS No. 1948-52-3

1-Propanesulfinothioic acid, S-propyl ester

Cat. No.: B158357
CAS No.: 1948-52-3
M. Wt: 166.3 g/mol
InChI Key: XPRZAEWSYWTDSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: S-propyl propane-1-sulfinothioate can be synthesized through the formal condensation of propanethiosulfinic acid with propanethiol . The reaction typically involves the use of appropriate catalysts and controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for S-propyl propane-1-sulfinothioate are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: S-propyl propane-1-sulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups within the compound and the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize S-propyl propane-1-sulfinothioate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce thiol compounds.

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

1948-52-3

Molecular Formula

C6H14OS2

Molecular Weight

166.3 g/mol

IUPAC Name

1-propylsulfinylsulfanylpropane

InChI

InChI=1S/C6H14OS2/c1-3-5-8-9(7)6-4-2/h3-6H2,1-2H3

InChI Key

XPRZAEWSYWTDSQ-UHFFFAOYSA-N

SMILES

CCCSS(=O)CCC

Canonical SMILES

CCCSS(=O)CCC

1948-52-3

solubility

20 mg/mL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanesulfinothioic acid, S-propyl ester
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